N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-3-nitrophenyl)amino)formamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amide group, a phenyl group, and a bicyclic structure. It also seems to contain a diaza (two nitrogen atoms) group and an oxo (oxygen double-bonded to a carbon atom) group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the compound’s polarity, the presence of aromatic rings, and the types of functional groups present .Scientific Research Applications
Synthesis and Characterization
Compounds with complex structures, such as the one mentioned, are often subjects of synthesis and characterization studies to understand their chemical properties and potential applications. For example, the synthesis of novel series of bicyclo derivatives showing high affinity for specific receptors indicates a methodology that could be applicable for the design and development of new pharmacological agents (Ohkawa et al., 1999). These processes involve creating and identifying compounds with selective activity, which is crucial for drug development.
Antitumor and Anticancer Applications
Several compounds are investigated for their antitumor and anticancer properties. For instance, compounds derived from imidazotetrazines have been explored for their broad-spectrum antitumor activity, suggesting that complex chemical structures could play a role in developing new anticancer drugs (Stevens et al., 1984). Research into these areas often seeks to understand how these compounds interact with biological systems to inhibit cancer cell growth.
Catalysis and Chemical Reactions
Compounds with intricate structures may also find applications in catalysis and facilitating chemical reactions. For example, diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an active catalyst in methylation reactions, which could suggest potential catalytic applications for similarly structured compounds (Shieh et al., 2001). Catalysis is fundamental in creating more efficient and environmentally friendly chemical processes.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-methyl-3-nitrophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N5O5/c1-20-10-6-7-13-24(20)28(38)19-36-26-15-9-8-14-25(26)29(22-11-4-3-5-12-22)34-30(31(36)39)35-32(40)33-23-17-16-21(2)27(18-23)37(41)42/h3-18,30H,19H2,1-2H3,(H2,33,35,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZWLCFLLROCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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